![molecular formula C13H16ClN B1466367 2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine CAS No. 1490436-11-7](/img/structure/B1466367.png)

2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine

Overview

Description

2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine (also known as 2C-P) is a synthetic drug that has recently become popular among recreational drug users. It is a member of the phenethylamine class of chemicals, which are closely related to the natural neurotransmitter dopamine. 2C-P has a wide range of effects, including visual and auditory hallucinations, increased heart rate, and altered states of consciousness. It is typically taken orally or snorted, and its effects last for several hours.

Scientific Research Applications

High Organosolubility and Optical Transparency of Novel Polyimides

Research has demonstrated the synthesis of novel polyimides derived from spirocyclic bis(ether amine) monomers, showcasing high organosolubility and optical transparency. These materials, developed from monomers such as 2′,7′-bis(4-amino-2-trifluoromethylphenoxy)-spiro(fluorene-9,9′-xanthene), offer promising applications in the field of advanced polymeric materials due to their excellent thermal stability and low dielectric constants, making them suitable for electronic and optical devices (Zhang Shu-jiang et al., 2011).

Novel Bornane Synthesis

A novel approach to the synthesis of bornane derivatives, using spirocyclic compounds as precursors, has been explored. This synthesis pathway is significant for the development of new organic compounds with potential applications in medicinal chemistry and material science (B. Föhlisch, Derar Abu Bakr, P. Fischer, 2002).

Antimicrobial Activities of Spiro Compounds

The synthesis of novel spiro compounds, such as 6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one and its derivatives, have shown significant antimicrobial activities. These findings highlight the potential of spirocyclic compounds in the development of new antimicrobial agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, M. Zaki, 2016).

Synthesis of Conformationally Restricted Glutamic Acid Analogs

The synthesis of glutamic acid analogs based on the spiro[3.3]heptane scaffold has been reported, showcasing the utility of spirocyclic compounds in probing the topologies of different glutamate receptors. This research provides insights into the development of novel neurotransmitter analogs with potential applications in neuropharmacology (D. Radchenko, O. Grygorenko, I. Komarov, 2008).

Early Detection of Steel Corrosion

Spirocyclic compounds have been utilized as smart indicators in epoxy-based coatings for the early detection of steel corrosion. This application demonstrates the potential of spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives in developing nondestructive methods for corrosion detection, which is crucial for preventive maintenance in industrial settings (A. Augustyniak, John G. Tsavalas, W. Ming, 2009).

properties

IUPAC Name |

2-(4-chlorophenyl)spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXVYXDJVRCXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

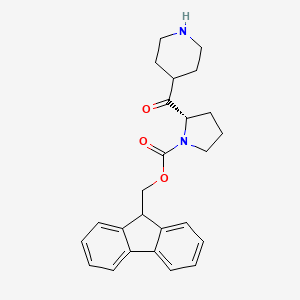

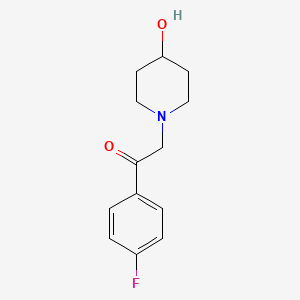

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)

![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)

![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)